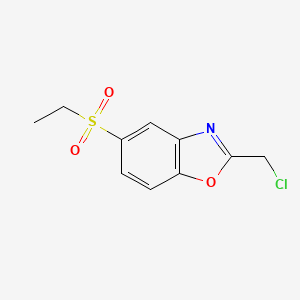
(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol
Vue d'ensemble
Description
“(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methanol” is an organic compound with the molecular weight of 156.18 g/mol . It is also known as TBO-DMF.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)9-11-6/h10H,4H2,1-3H3 . This indicates that the compound has a molecular formula of C7H12N2O2.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
1. Synthetic Routes and Derivatives
- Synthesis and Reactivity : A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole was developed from benzyl cyanide, leading to new derivatives such as Schiff bases and dimethylamino analogues, demonstrating stability in acid/base conditions (Bohle & Perepichka, 2009).
2. Biological Activity and Antitumor Properties
- Natural Product Analogs : Synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs led to compounds with significant antitumor activity, showcasing the potential of these compounds in medical research (Maftei et al., 2013).
3. Photochemical Behavior
- Photoisomerization Studies : Photochemical behavior of 1,2,4-oxadiazole derivatives in methanol was studied, revealing mechanisms like ring photoisomerization and ring-degenerate photoisomerization, enhancing the understanding of these compounds' light-induced properties (Buscemi et al., 1988; Buscemi et al., 2002).
4. Antioxidant Properties
- Synthesis and Evaluation of Antioxidant Activity : New derivatives were synthesized and tested for antioxidant properties, showing significant free-radical scavenging ability, which is crucial for applications in oxidative stress-related conditions (Shakir et al., 2014).
5. Applications in Material Science
- Hole-Blocking Material for OLEDs : Synthesis and structural analysis of bis(1,3,4-oxadiazole) systems like PDPyDP for use in organic light-emitting diodes (OLEDs) indicate their potential in electronic and optoelectronic applications (Wang et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)9-11-6/h10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONHWJOULPXYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


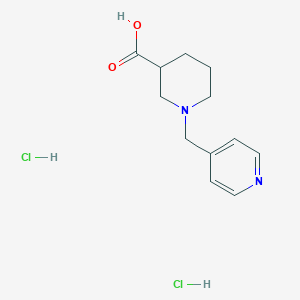
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)


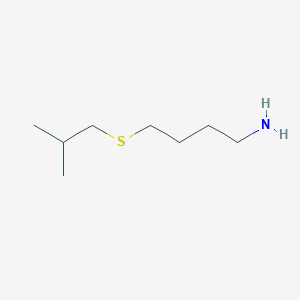


![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)
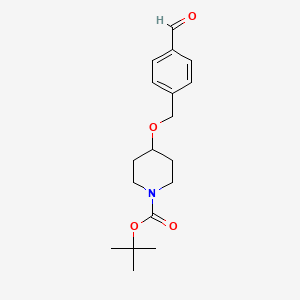
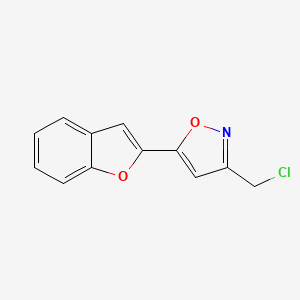
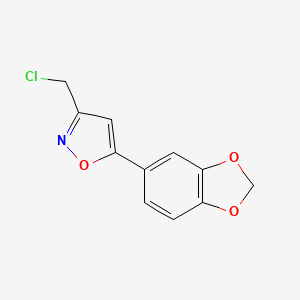
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
